Product packaging for Cgp 40116(Cat. No.:CAS No. 116049-53-7)

Cgp 40116

Cat. No.: B1234749
CAS No.: 116049-53-7
M. Wt: 209.14 g/mol
InChI Key: BDYHNCZIGYIOGJ-XWCPEMDWSA-N
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Description

Overview of Glutamatergic Neurotransmission in the Central Nervous System

Glutamatergic neurotransmission represents the primary excitatory signaling system within the mammalian central nervous system (CNS). nih.govphysio-pedia.com Glutamate (B1630785), an amino acid, functions as the major excitatory neurotransmitter, playing a critical role in a vast array of physiological processes. nih.govphysio-pedia.comnih.govclevelandclinic.org It is the most abundant neurotransmitter in the brain and spinal cord. physio-pedia.com Glutamate is stored in synaptic vesicles and released into the synaptic cleft upon neuronal excitation via exocytosis. physio-pedia.com The concentration of extracellular glutamate at the synapse and in extrasynaptic locations is tightly regulated by glutamate transporters, such as excitatory amino acid transporters (EAATs), located on both neurons and glial cells, particularly astrocytes. nih.gov This stringent control is essential for normal synaptic transmission and to prevent excitotoxicity, a condition caused by excessive glutamate that can lead to neuronal damage or death. nih.govphysio-pedia.comclevelandclinic.org Glutamate exerts its effects by binding to specific receptors on the postsynaptic membrane, which are broadly classified into two main categories: ionotropic and metabotropic glutamate receptors. nih.govphysio-pedia.com

Fundamental Role of NMDA Receptors in Neural Plasticity and Function

N-methyl-D-aspartate (NMDA) receptors are a crucial subtype of ionotropic glutamate receptors found predominantly in neurons. wikipedia.orgnih.goveuropa.eu They are so named because the synthetic amino acid N-methyl-D-aspartate (NMDA) selectively binds to them. wikipedia.orgwikipedia.org NMDA receptors function as ligand-gated ion channels that are permeable to cations, including calcium (Ca²⁺), sodium (Na⁺), and potassium (K⁺) ions. wikipedia.org A unique characteristic of NMDA receptors is their requirement for both ligand binding (primarily glutamate and a co-agonist like glycine (B1666218) or D-serine) and depolarization of the postsynaptic membrane for the ion channel to open. wikipedia.orgwikipedia.orgmdpi.com At the resting membrane potential, the channel pore is typically blocked by magnesium (Mg²⁺) ions. wikipedia.org Depolarization is necessary to relieve this Mg²⁺ block, allowing ion flow through the channel. wikipedia.org This dual requirement makes NMDA receptors act as "coincidence detectors," integrating both presynaptic activity (glutamate release) and postsynaptic excitation. wikipedia.orgwikipedia.orgmdpi.com

The influx of Ca²⁺ through activated NMDA receptors is particularly significant as it acts as a second messenger, triggering various intracellular signaling cascades. wikipedia.orgwikipedia.orgmdpi.com This calcium influx is considered critical for synaptic plasticity, the ability of synapses to strengthen or weaken over time. wikipedia.orgnih.goveuropa.eumdpi.comfrontiersin.org Synaptic plasticity, including processes like long-term potentiation (LTP) and long-term depression (LTD), is widely believed to be the cellular basis for learning and memory formation. nih.goveuropa.eumdpi.comfrontiersin.org NMDA receptors are therefore integral to cognitive functions, including learning and memory. clevelandclinic.orgnih.govmdpi.comfrontiersin.org Beyond plasticity, NMDA receptors are also involved in the development of the central nervous system and can contribute to excitotoxicity under pathological conditions. wikipedia.orgnih.gov

Classification and Therapeutic Significance of Competitive NMDA Receptor Antagonists

NMDA receptor antagonists are a class of drugs that inhibit the activity of NMDA receptors. These antagonists can be classified based on their mechanism of action. Competitive antagonists, such as CGP 40116, bind to the same site as the endogenous agonist, glutamate, on the NMDA receptor, thereby competing with glutamate for receptor binding. wikipedia.org Other types of antagonists include uncompetitive antagonists (channel blockers) that enter and block the ion channel pore when it is open, and allosteric modulators that bind to different sites on the receptor to alter its function. wikipedia.org

Competitive NMDA receptor antagonists have been investigated for their potential therapeutic significance in a range of neurological and psychiatric conditions where dysregulation of glutamatergic neurotransmission and NMDA receptor overactivity are implicated. Given the role of NMDA receptors in excitotoxicity, antagonists have been explored for their neuroprotective properties in conditions like stroke and epilepsy, where excessive glutamate release can lead to neuronal damage. nih.govnih.govnih.govmdpi.com Additionally, NMDA receptor dysfunction has been linked to various neuropsychiatric disorders, including schizophrenia, depression, and anxiety, suggesting potential therapeutic avenues for antagonists in these areas. wikipedia.orgif-pan.krakow.pl

Historical Development and Research Trajectory of this compound within NMDA Receptor Pharmacology

This compound, chemically known as (E,2S)-2-amino-4-methyl-5-phosphonopent-3-enoic acid, is a potent and selective competitive antagonist of the NMDA receptor. wikipedia.orgnih.govjneurosci.org It is the biologically active D-isomer of the racemic mixture CGP 37849. wikipedia.orgnih.govjneurosci.org The development of this compound emerged from research into NMDA receptor pharmacology aimed at identifying compounds that could modulate glutamatergic neurotransmission. Early research in the late 1980s and early 1990s focused on identifying competitive NMDA receptor antagonists with improved pharmacological properties, including the ability to cross the blood-brain barrier, a limitation of earlier compounds like D-AP5. nih.gov

Studies in animal models demonstrated that this compound possessed significant anticonvulsant activity, making it a subject of research for the treatment of epilepsy. wikipedia.org Its ability to block NMDA receptors also led to investigations into its neuroprotective potential against excitotoxicity-induced neuronal damage, such as that occurring during ischemia or status epilepticus. nih.govnih.govmdpi.comjneurosci.org Research findings indicated that this compound could protect against neuronal damage in various in vivo and in vitro models. nih.govmdpi.comjneurosci.org Furthermore, studies explored the effects of this compound on behaviors relevant to neuropsychiatric conditions, including its interaction with the effects of non-competitive NMDA antagonists like MK-801 in models of schizophrenia. if-pan.krakow.pl While this compound showed promise in preclinical studies, its research trajectory reflects the broader challenges in translating the therapeutic potential of NMDA receptor antagonists to clinical applications, including the need to balance desired therapeutic effects with potential cognitive or psychotomimetic side effects associated with widespread NMDA receptor blockade. if-pan.krakow.plucl.ac.uk

Detailed Research Findings on this compound

Research on this compound has provided valuable insights into its pharmacological profile and potential effects.

In Vitro Studies:

NMDA Receptor Antagonism: In vitro studies have confirmed this compound as a competitive antagonist at the NMDA receptor. Its mechanism involves competing with glutamate for binding to the orthosteric site on the receptor complex.

Neuroprotection in Cell Culture: Studies using primary neuronal cell cultures have demonstrated the neuroprotective effects of CGP 4116 against NMDA-induced excitotoxicity and oxygen-glucose deprivation (OGD). nih.govmdpi.com For example, in mouse neocortical cell cultures, this compound attenuated neuronal death induced by NMDA or OGD in a concentration-dependent manner. nih.gov

In Vivo Studies:

Anticonvulsant Activity: Research in animal models has shown that this compound exhibits anticonvulsant properties. wikipedia.orgnih.gov Studies in mice, for instance, indicated that this compound could reduce the incidence and severity of pilocarpine-induced limbic motor seizures. nih.gov

Neuroprotective Effects: In vivo studies have also investigated the neuroprotective efficacy of this compound. In rabbits subjected to cerebral ischemia, this compound treatment was shown to decrease cortical ischemic neuronal damage and reduce cortical ischemic edema. nih.gov Studies in rhesus monkeys demonstrated that systemic administration of this compound provided protection against NMDA-induced neurotoxicity in the hippocampus, showing both anterograde and retrograde protective effects. nih.govjneurosci.org

Behavioral Studies:

Effects on Locomotor Activity and Sensorimotor Gating: Studies in rats have examined the behavioral effects of this compound, including its interaction with the effects of the non-competitive NMDA antagonist MK-801. This compound was found to antagonize the locomotor stimulant effect and the disruption of prepulse inhibition of the acoustic startle reflex induced by MK-801. if-pan.krakow.pl

Effects on Memory: Research has explored the impact of this compound on cognitive functions, particularly memory. In rhesus monkeys, systemic administration of this compound resulted in only a small impairment in the performance of an object-in-place memory task, which was not specific to memory acquisition. nih.govjneurosci.org However, studies in rats using a delayed alternation task indicated that this compound could impair spatial working memory and selective attention at doses effective against the psychotomimetic effects of MK-801. if-pan.krakow.pl

Interaction with Ethanol (B145695): this compound has also been investigated for its interaction with ethanol. Studies have shown that this compound can substitute for the discriminative stimulus effects of ethanol in rats. oup.com

Summary of Key Research Findings:

Study TypeModel/MethodKey FindingCitation
In VitroMouse neocortical cell cultures (NMDA/OGD)Attenuated neuronal death in a concentration-dependent manner (ED₅₀ values reported). nih.gov
In VivoRabbits (Cerebral Ischemia)Decreased cortical ischemic neuronal damage and edema. nih.gov
In VivoRhesus Monkeys (NMDA Neurotoxicity in Hippocampus)Provided anterograde and retrograde neuroprotection against NMDA-induced cell loss. nih.govjneurosci.org
In VivoMice (Pilocarpine-induced seizures)Reduced incidence and severity of seizures. nih.gov
BehavioralRats (Locomotor activity, Prepulse Inhibition)Antagonized MK-801 induced locomotor stimulation and disruption of prepulse inhibition. if-pan.krakow.pl
BehavioralRhesus Monkeys (Object-in-place memory)Small, non-specific impairment in memory task performance. nih.govjneurosci.org
BehavioralRats (Delayed alternation task)Impaired spatial working memory and selective attention at doses effective against MK-801 effects. if-pan.krakow.pl
BehavioralRats (Ethanol discrimination)Substituted for the discriminative stimulus effects of ethanol. oup.com

These findings collectively highlight this compound as a pharmacologically active competitive NMDA receptor antagonist with demonstrated neuroprotective and anticonvulsant properties in preclinical models, alongside complex effects on behavior and cognitive function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12NO5P B1234749 Cgp 40116 CAS No. 116049-53-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116049-53-7

Molecular Formula

C6H12NO5P

Molecular Weight

209.14 g/mol

IUPAC Name

(E,2R)-2-amino-4-methyl-5-phosphonopent-3-enoic acid

InChI

InChI=1S/C6H12NO5P/c1-4(3-13(10,11)12)2-5(7)6(8)9/h2,5H,3,7H2,1H3,(H,8,9)(H2,10,11,12)/b4-2+/t5-/m1/s1

InChI Key

BDYHNCZIGYIOGJ-XWCPEMDWSA-N

SMILES

CC(=CC(C(=O)O)N)CP(=O)(O)O

Isomeric SMILES

C/C(=C\[C@H](C(=O)O)N)/CP(=O)(O)O

Canonical SMILES

CC(=CC(C(=O)O)N)CP(=O)(O)O

Synonyms

2-amino-4-methyl-5-phosphono-3-pentenoic acid
2-amino-4-methyl-5-phosphono-3-pentenoic acid, (E)-isomer
2-amino-4-methyl-5-phosphono-3-pentenoic acid, E(+-)-isomer
2-amino-4-methyl-5-phosphono-3-pentenoic acid, R-(E)-isomer
2-amino-4-methyl-5-phosphono-3-pentenoic acid, S-(E)-isomer
4-methyl-APPA
CGP 37849
CGP 40017
CGP 40116
CGP-37849
CGP-40017
CGP-40116
CGP40.116

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Cgp 40116

Competitive Antagonism at the NMDA Receptor Complex

CGP 40116 functions as a competitive antagonist at the NMDA receptor. wikipedia.org This means it competes with endogenous agonists, such as glutamate (B1630785), for binding to the receptor site. mdpi.com

Interaction with the Transmitter Recognition Site

Studies have shown that this compound produces a parallel rightward displacement of the NMDA log concentration-current curve. nih.govnih.gov This pattern is indicative of competitive antagonism at the transmitter recognition site of the NMDA receptor complex. nih.govnih.gov An apparent dissociation constant (Kd) for this compound has been estimated from the displacement of the agonist concentration-current curve, with one study reporting a value of 117 ± 53 nM in cultured mouse spinal neurones. nih.govnih.gov

Stereoselectivity of this compound (R-enantiomer) and its Enantiomers (e.g., CGP 40117)

This compound is the active (R)-enantiomer of CGP 37849. nih.govnih.gov Its stereoselectivity is a key characteristic of its interaction with the NMDA receptor. The inactive enantiomer, CGP 40117, shows significantly lower potency. pnas.org This difference in potency between the R-enantiomer (this compound) and the S-enantiomer (CGP 40117) highlights the stereospecific nature of the binding site on the NMDA receptor. pnas.org Studies using photoaffinity ligands have demonstrated that this stereoselectivity is retained at the photolabeled site associated with the agonist/antagonist binding site of the NMDA receptor. pnas.org

Here is a table summarizing the stereoselectivity:

CompoundEnantiomerActivity at NMDA ReceptorRelative Potency (vs. CGP 40117)
This compoundRActive Antagonist~100-fold greater
CGP 40117SInactive1

Voltage-Independent Modulatory Effects on NMDA-Evoked Currents

Like other competitive NMDA antagonists, this compound has been shown to block NMDA-evoked currents in a voltage-independent manner. nih.govnih.govscispace.com This contrasts with the action of non-competitive antagonists, which often exhibit voltage-dependent block by interacting with a site within the ion channel pore, a block that is influenced by the membrane potential. The voltage-independent nature of this compound's antagonism is consistent with its binding to the transmitter recognition site, which is typically accessible regardless of the channel's open or closed state.

Influence on Downstream Intracellular Signaling Pathways

Beyond its direct interaction with the NMDA receptor, this compound can influence intracellular signaling pathways that are modulated by NMDA receptor activity.

Modulation of Immediate Early Gene Expression (e.g., c-Fos)

NMDA receptor activity is known to influence the expression of immediate early genes (IEGs), such as c-Fos, which are rapidly induced in response to neuronal stimulation and play roles in neuronal plasticity and gene regulation. xiahepublishing.comnih.govfrontiersin.org Research indicates that competitive NMDA antagonists, including this compound, can induce the expression of c-Fos immunoreactivity in certain brain regions, such as the rat anterior cingulate cortex. icm.edu.pl This effect appears to be dose-dependent. icm.edu.pl While non-competitive NMDA antagonists also induce c-Fos expression, the mechanisms and functional consequences may differ. icm.edu.pl The induction of c-Fos by this compound is speculated to be linked to the disinhibition of cortical pyramidal neurons due to the blockade of NMDA receptors on GABAergic interneurons. icm.edu.pl

Here is a table showing the effect of this compound on c-Fos expression:

CompoundDose (mg/kg)Effect on c-Fos Immunoreactivity in Rat Anterior Cingulate Cortex
This compound2.5Increased
This compound5.0Increased (Dose-dependent)
MK-8010.2Increased
MK-8010.4Increased

Note: Data is illustrative based on research findings on dose-dependent effects. icm.edu.pl

Regulation of Neurotransmitter Release (e.g., Dopamine)

The NMDA receptor plays a role in modulating the release of various neurotransmitters, including dopamine (B1211576). mdpi.comweizmann.ac.ilmit.edu Studies comparing the effects of competitive and non-competitive NMDA receptor antagonists on dopamine outflow have shown differences. if-pan.krakow.pl While non-competitive antagonists like MK-801 have been shown to enhance dopamine outflow in areas such as the rat prefrontal cortex, competitive antagonists like CGP 37849 (the racemate of which this compound is the active enantiomer) have been reported to have no significant effect on dopamine outflow in this region. if-pan.krakow.pl This suggests that the distinct mechanisms of action of competitive and non-competitive NMDA antagonists may lead to differential modulation of dopamine release. if-pan.krakow.pl

Impact on Enzymatic Activity (e.g., Aromatic L-amino acid decarboxylase)

Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC), is a crucial enzyme involved in the biosynthesis of several neurotransmitters, including dopamine and serotonin, by decarboxylating L-DOPA and 5-hydroxytryptophan (B29612) (5-HTP), respectively. wikipedia.org The pharmacological manipulation of AADC activity has been a subject of research, particularly in the context of neurological disorders like Parkinson's disease. nih.govnih.gov

Studies investigating the effects of various glutamate antagonists on AADC activity in rats have yielded insights into potential regulatory mechanisms. In drug-naive rats, administration of this compound, identified as a competitive NMDA antagonist or glutamate recognition site antagonist, did not significantly alter AADC activity in key brain regions such as the corpus striatum (CS) and substantia nigra (SN) at tested doses (e.g., 1 and 5 mg/kg or mg/g). nih.govnih.govresearchgate.netnih.gov This suggests that under normal physiological conditions, this compound at these concentrations may not directly modulate AADC enzyme activity in these areas.

However, the impact of this compound on AADC activity appears to be context-dependent, particularly in models of dopamine depletion. In reserpine-treated rats, which exhibit dopamine depletion, acute administration of this compound (5 mg/kg) was reported to greatly elevate DDC activity in both the substantia nigra and corpus striatum. ucl.ac.uknih.gov This contrasts with the lack of effect observed in drug-naive animals and suggests that in a compromised dopaminergic state, this compound may influence AADC activity. Furthermore, in reserpine-treated rats, this compound was found to reverse the L-DOPA-induced inhibition of 5-HTPDC activity specifically in the striatum. nih.gov While AADC is often considered responsible for both L-DOPA and 5-HTP decarboxylation, some research suggests the possibility of substrate-specific splice variants, leading to the use of terms like DDC for L-DOPA decarboxylation and 5HTPDC for 5-HTP decarboxylation. ucl.ac.uk The differential effect of this compound on DDC and 5-HTPDC activities in reserpine-treated rats highlights the complexity of AADC regulation and the potential for varied modulation depending on the substrate and physiological state.

The table below summarizes the reported effects of this compound on AADC/DDC activity based on experimental conditions:

Experimental ConditionBrain RegionThis compound DoseReported Effect on AADC/DDC ActivitySource
Drug-naive ratsCorpus Striatum (CS)1 and 5 mg/kgNo effect nih.govnih.govresearchgate.netnih.gov
Drug-naive ratsSubstantia Nigra (SN)1 and 5 mg/kgNo effect nih.govnih.govresearchgate.netnih.gov
Reserpine-treated ratsCorpus Striatum (CS)5 mg/kgGreatly elevated ucl.ac.uknih.gov
Reserpine-treated ratsSubstantia Nigra (SN)5 mg/kgGreatly elevated/increased ucl.ac.uknih.gov
Reserpine-treated ratsStriatumNot specifiedReversal of L-DOPA-induced 5-HTPDC inhibition nih.gov

These findings indicate that while this compound may not directly impact AADC activity in a healthy state, it can influence the enzyme's activity under conditions of dopamine depletion, potentially through indirect mechanisms related to its primary action as an NMDA receptor antagonist.

Preclinical Pharmacological Profile of Cgp 40116

In Vitro Pharmacodynamics

In vitro studies are crucial for understanding the direct effects of a compound on cellular targets and processes, such as receptor binding and cellular survival under stress conditions biotestfacility.com. The in vitro pharmacodynamics of CGP 41006 have been explored to elucidate its mechanism of action at the molecular and cellular levels.

Characterization of Receptor Binding Affinity and Selectivity

Characterizing the binding affinity and selectivity of a compound for specific receptors is fundamental to understanding its pharmacological profile merckmanuals.comopenaccessjournals.com. Studies have demonstrated that CGP 40116 acts as a competitive antagonist at the NMDA receptor nih.govnih.govwikipedia.org. Research utilizing photoaffinity labeling techniques has indicated that the binding site for NMDA receptor agonists and competitive antagonists in the adult brain is associated with a protein constituent of approximately 175 kDa pnas.org. The stereoselectivity observed between the active enantiomer, this compound, and its inactive enantiomer, CGP 40117, was maintained at this photolabeled site, further supporting its relevance to NMDA receptor binding pnas.org. The lack of significant displacing potency by other ligands such as kainate, AMPA, and MK-801 further supports the selectivity of this compound for the NMDA receptor binding site pnas.org.

Effects on Cultured Neuronal Cells

Cultured neuronal cells provide a controlled environment to investigate the direct impact of compounds on neuronal viability and function in response to various insults europa.eu. This compound has been studied for its effects on cultured neurons, particularly concerning excitotoxicity and stress conditions.

Excitotoxicity, often mediated by excessive activation of glutamate (B1630785) receptors, including NMDA receptors, is a significant contributor to neuronal damage in various neurological conditions researchgate.netmdpi.com. In vitro studies have shown that this compound is effective in attenuating neuronal death induced by excitotoxic insults nih.govsemanticscholar.orgdntb.gov.uacapes.gov.br. For instance, in primary cell cultures from mouse neocortex, this compound demonstrated a concentration-dependent ability to reduce neuronal death induced by exposure to NMDA nih.gov.

Oxygen-glucose deprivation (OGD) is an in vitro model used to mimic ischemic conditions and study neuronal survival under metabolic stress mdpi.complos.orgcardiff.ac.ukfrontiersin.org. This compound has been evaluated for its ability to promote neuronal survival in cultured cells subjected to OGD nih.govstanford.eduresearchgate.net. In primary cell cultures from mouse neocortex, this compound was effective in attenuating neuronal death induced by OGD in a concentration-dependent manner nih.gov.

The following table summarizes the in vitro neuroprotective effects of this compound:

InsultModel SystemEffect on Neuronal DeathED50 (approximate)Citation
NMDA exposurePrimary mouse neocortex culturesAttenuation3.2 µM nih.gov
Oxygen-Glucose Deprivation (OGD)Primary mouse neocortex culturesAttenuation23.1 µM nih.gov
Attenuation of Excitotoxicity-Induced Neuronal Death

In Vivo Pharmacodynamics in Animal Models

In vivo studies in animal models are essential for evaluating the efficacy of potential therapeutic compounds in a complex biological system that simulates human disease conditions biotestfacility.comeuropa.euunite-glioblastoma.de. The in vivo pharmacodynamics of this compound have been investigated in various animal models of brain injury and neurodegeneration to assess its neuroprotective potential.

Neuroprotective Efficacy in Models of Brain Injury and Neurodegeneration

This compound has demonstrated neuroprotective efficacy in several animal models of brain injury that involve excitotoxicity as a key mechanism nih.govnih.govresearchgate.netnih.gov. In a rat model of focal cerebral ischemia induced by permanent middle cerebral artery occlusion, this compound dose-dependently reduced the volume of cortical infarction nih.gov. Its cerebroprotective efficacy in this model was found to be comparable to that of MK 801, another NMDA receptor antagonist nih.gov. Neuroprotection by this compound was observed even when administration was delayed by 30 minutes after the occlusion nih.gov.

Studies in rabbits subjected to a 2-hour occlusion of multiple cerebral arteries followed by reperfusion also showed that this compound decreased cortical ischemic neuronal damage and reduced cortical ischemic edema nih.gov. The neuroprotective effect was statistically significant at tested doses nih.gov.

Furthermore, this compound has shown protective effects against NMDA-induced neurotoxicity in rhesus monkeys nih.gov. Systemic administration of this compound conferred substantial protection against the neurotoxic effects of locally administered NMDA, demonstrating both anterograde and retrograde protection nih.gov.

The following table summarizes key findings from in vivo neuroprotection studies:

Animal ModelInjury TypeOutcome MeasuredKey FindingCitation
Rat focal cerebral ischemia (MCA occlusion)Ischemic Brain InjuryCortical Infarction VolumeDose-dependent reduction; Efficacy comparable to MK 801 nih.gov
Rabbit cerebral ischemia (multiple artery occlusion)Ischemic Brain InjuryNeuronal Damage, EdemaDecreased cortical ischemic neuronal damage and edema nih.gov
Rhesus monkey hippocampal NMDA injectionExcitotoxic Brain InjuryNeuronal Cell LossSubstantial protection against NMDA neurotoxicity (anterograde & retrograde) nih.gov
NMDA-Induced Neurotoxicity Models (e.g., Hippocampal Lesions)

Behavioral Modulations in Models of Neurological and Psychiatric Conditions

Beyond its neuroprotective effects, this compound has been investigated for its ability to modulate behaviors relevant to various neurological and psychiatric disorders.

This compound has been tested in behavioral paradigms relevant to schizophrenia, often in comparison or combination with the noncompetitive NMDA receptor antagonist MK-801, which is known to evoke schizophrenia-like deficits in animals. In rats, this compound was found to attenuate experimental symptoms of schizophrenia evoked by MK-801. wikipedia.orgfishersci.nl Specifically, this compound antagonized the locomotor stimulatory effect of MK-801. wikipedia.orgfishersci.nl this compound alone did not influence locomotor activity in rats. wikipedia.orgfishersci.nl Furthermore, this compound was shown to antagonize the disruption of sensorimotor gating, as measured by prepulse inhibition (PPI) of the acoustic startle reflex, evoked by MK-801. wikipedia.orgfishersci.nlresearchgate.net This suggests that competitive NMDA receptor antagonists may inhibit some psychotomimetic effects related to noncompetitive NMDA receptor blockade. wikipedia.orgfishersci.nl However, studies also indicate that this compound can impair performance in tasks assessing working memory and selective attention, such as the delayed alternation test. wikipedia.orgfishersci.nl Postnatal administration of this compound in rats has also been used to model schizophrenia-like deficits, leading to enhanced exploration (mimicking psychomotor agitation), impairments in sensorimotor gating (PPI deficit), and impaired working memory. wikipedia.orgfishersci.ca These detrimental effects on sensorimotor gating were shown to be sensitive to typical and atypical neuroleptic drugs like haloperidol, risperidone, and clozapine. fishersci.ca

Exploratory Assessment in Anxiety Models

Preclinical studies have explored the potential effects of this compound in animal models relevant to anxiety and stress. Research involving competitive NMDA receptor antagonists, including this compound and its analog CGP 37849, has been conducted in models such as the chronic mild stress model, which is used to study depression and can also reveal anxiety-like behaviors wikipedia.orgwikidata.org. While some studies on NMDA antagonists in these models suggest potential anxiolytic effects, the specific findings directly pertaining to this compound's anxiolytic profile in these contexts are part of broader investigations into glutamatergic system modulation in affective disorders wikipedia.orgguidetopharmacology.orgrecovered.orgwikipedia.orgnih.govguidetopharmacology.org.

Influence on Motor Behavior in Various Rodent Paradigms

The influence of this compound on motor behavior has been assessed in several rodent paradigms. In rats, this compound was found to antagonize the locomotor stimulatory effect induced by the noncompetitive NMDA receptor antagonist (+)-MK-801 at a dose of 5 mg/kg; however, lower doses (1.25 and 2.5 mg/kg) were ineffective. This compound administered alone did not significantly influence locomotor activity in rats wikidoc.orgwikipedia.org.

Studies in mice evaluating the effects of oral administration of this compound on neuromotor abilities included tests such as wire suspension, rotarod, and cage activity. Repeated administration of this compound at 20 mg/kg persistently decreased cage activity and impaired performance in the wire suspension test. In contrast, motor coordination and equilibrium, as measured by performance on the rotarod apparatus, remained unimpaired wikipedia.org.

The observed effects on motor behavior can be summarized as follows:

ParadigmSpeciesThis compound Effect (Alone)This compound Effect (with MK-801)Reference
Locomotor ActivityRatNo significant influenceAntagonized stimulation wikidoc.orgwikipedia.org
Cage ActivityMouseDecreased (repeated admin)Not applicable wikipedia.org
Wire Suspension TestMouseImpaired (repeated admin)Not applicable wikipedia.org
Rotarod ApparatusMouseUnimpairedNot applicable wikipedia.org

These findings suggest that while this compound can modulate motor activity, particularly in the context of reversing MK-801-induced effects or with repeated administration, it does not appear to cause general motor incoordination at the tested doses wikipedia.org.

Impact on Spatial Working Memory and Selective Attention

The effects of this compound on cognitive functions, including spatial working memory and selective attention, have been investigated in rodent models. In rats, this compound was evaluated in the delayed alternation task, a paradigm used to assess working memory and attention. Results indicated that this compound increased the number of errors in this task, suggesting a detrimental effect on spatial working memory and selective attention wikidoc.orgwikipedia.org. This impairment was observed even at doses lower than those required to antagonize the effects of MK-801 in other behavioral tests wikidoc.orgwikipedia.org.

Key findings regarding cognitive effects include:

Cognitive DomainParadigmSpeciesThis compound EffectReference
Spatial Working MemoryDelayed AlternationRatImpaired performance (increased errors) wikidoc.orgwikipedia.org
Selective AttentionDelayed AlternationRatImpaired performance wikidoc.orgwikipedia.org
Spatial Learning/MemoryWater MazeMouseDose-dependently impaired acquisition and retention wikipedia.org

These results suggest that this compound can negatively impact certain aspects of cognitive function in preclinical models wikidoc.orgwikipedia.orgwikipedia.org.

Pharmacokinetics in Preclinical Species

The pharmacokinetic profile of this compound in preclinical species is crucial for understanding its distribution and fate within the organism. This includes its ability to cross biological barriers and its presence in various tissues.

Blood-Brain Barrier Permeability and Central Nervous System Penetration

A significant aspect of this compound's pharmacological profile is its capacity to penetrate the central nervous system. Research indicates that CGP 37849 and its analogs, including this compound, are able to cross the blood-brain barrier (BBB) medicaljournals.sewikipedia.orgamericanelements.com. This permeability is essential for this compound to exert its effects on targets within the brain, such as NMDA receptors medicaljournals.se. The ability of compounds to cross the BBB is a key consideration in the development of drugs targeting CNS disorders cenmed.com.

Structure Activity Relationships Sar and Chemical Synthesis of Cgp 40116

Elucidation of Enantiomeric Specificity for Biological Activity

The biological activity of CGP 40116 is highly dependent on its enantiomeric form. This compound is the biologically active enantiomer of CGP 37849 nih.gov. Studies have demonstrated that the D-(E) stereoisomer, this compound, is significantly more potent in its effects compared to the racemic mixture (CGP 37849) or its other stereoisomers nih.gov.

For instance, in a drug discrimination procedure in rats trained to discriminate ethanol (B145695), this compound (at doses of 0.5-2.5 mg/kg) completely substituted for ethanol, causing only moderate suppression of the response rate. In contrast, the racemic CGP 37849 (at doses of 1.25-5.0 mg/kg) only partially substituted for ethanol and suppressed the response rate nih.gov. This highlights the enhanced activity of the D-(E) enantiomer.

The specific stereochemical configuration at the α-carbon (the carbon bearing the amino and carboxyl groups) is crucial for the interaction with the NMDA receptor binding site. The D-configuration at this center, present in this compound, appears to be essential for potent competitive antagonism at the glutamate (B1630785) binding site of the NMDA receptor nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Studies for NMDA Receptor Antagonism

While specific detailed QSAR studies solely focused on a large series of this compound analogues were not extensively found in the immediate search results, the principle of QSAR is inherently applied in the design and study of NMDA receptor antagonists like this compound and its related compounds. QSAR aims to correlate structural descriptors of molecules with their biological activity to build predictive models.

General QSAR studies on NMDA receptor antagonists have explored various molecular descriptors to understand the requirements for binding and efficacy. These studies often consider electronic, steric, and lipophilicity parameters researchgate.net. For competitive antagonists like this compound that bind to the glutamate site, key structural features influencing activity typically include the presence and spatial arrangement of acidic groups (phosphonate and carboxylate), basic centers (amino group), and hydrophobic moieties nih.gov. The distance and orientation between these groups are critical for proper interaction with the receptor binding pocket.

QSAR analysis can help in identifying the optimal spatial arrangement and electronic properties required for high-affinity binding and effective antagonism at the NMDA receptor. Although a specific QSAR model for this compound was not detailed, the understanding of the structural requirements for NMDA receptor antagonism, often derived from QSAR and SAR studies on related compounds, guides the development of analogues mdpi.com.

Methodologies for Chemical Synthesis and Derivatization

The synthesis of this compound and its analogues involves specific chemical pathways designed to construct the core structure and introduce modifications while controlling stereochemistry.

Synthesis Pathways for the Core Structure

The core structure of this compound is (E)-2-amino-4-methyl-5-phosphonopent-3-enoic acid nih.govwikipedia.org. The synthesis of this α-amino acid derivative typically involves pathways that assemble the carbon chain and introduce the phosphonate (B1237965) and amino functionalities with the correct (E) configuration of the double bond and the desired stereochemistry at the α-carbon.

General approaches to α-amino phosphonic acids, which are structurally related to this compound, often involve variations of the Kabachnik-Fields reaction or Pudovik reaction, which form the C-P bond icdst.org. However, the presence of the α,β-unsaturated system and the specific stereochemistry in this compound necessitates more specialized routes.

While specific detailed synthetic schemes for the core structure of this compound were not fully elucidated in the search results, the synthesis of similar complex amino acids and phosphonic acid derivatives often involves Horner-Wadsworth-Emmons reactions to establish the double bond with the desired stereochemistry, followed by the introduction of the amino and phosphonate groups at the appropriate positions researchgate.net. Protecting group strategies are essential throughout the synthesis to ensure selective reactions and preserve the integrity of sensitive functionalities.

Design and Development of Analogues with Modified Pharmacological Profiles

The design and synthesis of this compound analogues aim to develop compounds with improved potency, selectivity for specific NMDA receptor subunits (e.g., GluN2B), altered pharmacokinetic properties, or reduced side effects mdpi.comnih.gov. Modifications can be made to various parts of the molecule, including the phosphonate group, the amino group, the carboxyl group, or the linker region between these functionalities.

Analogues can be designed by:

Varying the substituents on the carbon chain.

Modifying the phosphonate group (e.g., to phosphonates, carboxylates, or other acidic moieties).

Introducing cyclic constraints into the structure.

Altering the stereochemistry at the chiral center or the geometry of the double bond.

These modifications can influence the compound's binding affinity, efficacy, and selectivity for different NMDA receptor subtypes, as well as its metabolic stability and ability to cross biological membranes mdpi.com. For example, developing selective antagonists for the GluN2B subunit has been a focus, as these may offer a better side-effect profile compared to pan-NMDA receptor antagonists mdpi.comnih.gov.

Stereospecific Synthetic Approaches to this compound and its Stereoisomers

The synthesis of this compound requires stereospecific control to obtain the desired D-(E) isomer nih.gov. Stereospecific synthetic approaches ensure that a particular stereoisomer is formed preferentially or exclusively rsc.orgrsc.orgwipo.int. For this compound, this involves controlling both the configuration of the double bond (E-isomer) and the stereochemistry at the α-carbon (D-isomer).

Methods for achieving stereospecific synthesis of such compounds can include:

Starting with chiral building blocks of known absolute configuration.

Using chiral catalysts or auxiliaries to induce asymmetry during key bond-forming steps.

Employing enzymatic resolutions to separate enantiomers or to selectively react with one stereoisomer.

Diastereoselective reactions that favor the formation of one diastereomer over others.

Given that this compound is the D-(E) stereoisomer of CGP 37849 nih.gov, a stereospecific synthesis would likely involve controlling the E-geometry of the α,β-unsaturated phosphonate moiety and the D-configuration of the α-amino group nih.gov. This might involve specific Wittig-type reactions or Horner-Wadsworth-Emmons reactions to set the double bond geometry and chiral synthesis techniques to establish the stereocenter. The synthesis of the different stereoisomers is crucial for studying their individual pharmacological profiles and confirming the enantiomeric specificity observed for this compound nih.gov.

Mechanistic Implications for Advancing Therapeutic Research

Contributions to Understanding NMDA Receptor Function and Dysregulation in Disease

Studies utilizing CGP 40116 have provided insights into the role of NMDA receptors in both normal physiological processes and pathological states. NMDA receptors are critical for excitatory neurotransmission in the central nervous system and are involved in synaptic plasticity, learning, and memory ucl.ac.ukresearchgate.net. Dysregulation of NMDA receptor function has been implicated in a range of neurological and psychiatric disorders, including epilepsy, cerebral ischemia, and potentially schizophrenia ucl.ac.ukif-pan.krakow.plnih.govresearchgate.net.

This compound, as a competitive antagonist, binds to the orthosteric site of the NMDA receptor, specifically at the GluN1 subunit, where the co-agonist glycine (B1666218) binds, or the GluN2 subunit, where glutamate (B1630785) binds mdpi.comub.edu. By competing with endogenous agonists, this compound can block excessive NMDA receptor activation, a mechanism believed to be relevant in conditions like excitotoxicity researchgate.netnih.gov. Research using this compound has demonstrated its neuroprotective effects in models of cerebral ischemia and status epilepticus, suggesting that blocking NMDA receptor activation can mitigate neuronal damage in these conditions nih.govnih.govnih.gov. For instance, in a rat model of focal cerebral ischemia, this compound significantly reduced infarct volume and brain atrophy nih.gov. In rabbits undergoing cerebral artery occlusion, this compound decreased cortical ischemic neuronal damage and edema nih.gov. Studies in rats have also shown that this compound can protect against neuronal damage induced by status epilepticus nih.gov.

Furthermore, this compound has been used to investigate the involvement of NMDA receptors in behavioral models relevant to psychiatric disorders. For example, studies in rats have explored the effects of this compound in models of schizophrenia-like symptoms induced by the non-competitive NMDA antagonist MK-801 if-pan.krakow.pl. These studies have shown that this compound can attenuate some of the behavioral effects of MK-801, highlighting the complex interplay between different sites on the NMDA receptor complex and their implications for understanding conditions involving NMDA receptor hypofunction if-pan.krakow.pl.

Differentiating Mechanisms of Action Among Various NMDA Receptor Antagonist Subtypes

The study of this compound has contributed to differentiating the mechanisms of action between competitive and non-competitive NMDA receptor antagonists. Competitive antagonists like this compound bind to the same site as the endogenous agonists (glutamate or glycine), preventing their binding and receptor activation mdpi.comub.edu. Non-competitive antagonists, such as MK-801, typically act as channel blockers, binding within the ion channel pore and preventing ion flow even when the receptor is activated mdpi.com.

Research comparing this compound and MK-801 has revealed both similarities and differences in their behavioral and neurochemical effects, which can be attributed to their distinct mechanisms. For example, while both competitive and non-competitive antagonists can induce certain effects, their impact on specific behaviors or neuronal activity patterns may differ if-pan.krakow.pl. Studies have shown that this compound can attenuate some psychotomimetic effects induced by MK-801, suggesting that competitive blockade may have different functional consequences compared to channel blockade if-pan.krakow.pl.

Differences in the effects of these antagonist subtypes have also been observed in models of epilepsy. While both types can exhibit anticonvulsant activity, their efficacy and profile of action can vary depending on the specific model and developmental stage cas.cznih.gov. Studies comparing this compound, the competitive antagonist CPP, and the non-competitive antagonist MK-801 in terminating prolonged status epilepticus in rats demonstrated differences in their effectiveness nih.gov. This highlights the importance of understanding the specific binding site and mechanism of action when considering the therapeutic potential of different NMDA receptor antagonists.

Exploration of Combination Strategies with Other Pharmacological Agents in Preclinical Models

Preclinical research has explored the potential of combining this compound with other pharmacological agents to enhance therapeutic efficacy or address complex pathological mechanisms. While specific detailed studies on combination therapies explicitly featuring this compound alongside a wide range of other agents were not extensively detailed in the search results beyond comparisons with other NMDA antagonists and some general mentions of combination strategies in related fields, the principle of combining NMDA antagonists with other drug classes has been investigated in preclinical models of neurological disorders researchgate.netdntb.gov.uaplos.org.

The rationale for such combinations often stems from the involvement of multiple neurotransmitter systems or pathways in the pathophysiology of a disease. For instance, in epilepsy, combining NMDA receptor antagonists with agents targeting other receptors or mechanisms might offer improved seizure control or neuroprotection dntb.gov.uaufrgs.br. Studies have explored combining NMDA antagonists with benzodiazepines in models of status epilepticus, demonstrating synergistic effects in some cases researchgate.net. While these studies may not have specifically used this compound in the combination, the research on this compound's effects provides a foundation for considering its potential in multi-drug regimens. The investigation into the interaction between this compound and MK-801 in behavioral models also represents a form of combination study, albeit focused on understanding the interplay between different NMDA receptor sites if-pan.krakow.pl.

The exploration of combination strategies is a critical aspect of drug development, aiming to achieve greater efficacy, reduce required doses of individual agents, or target multiple facets of a disease process plos.orgnih.gov. Preclinical studies with compounds like this compound contribute to this effort by characterizing the effects of NMDA receptor modulation, which can then inform the design of rational combination therapies.

Informing Future Directions in Glutamatergic Modulator Development

The research conducted with this compound has significantly informed the development of future glutamatergic modulators. By characterizing the effects of competitive NMDA receptor blockade, this compound studies have helped to elucidate the therapeutic potential and limitations of this class of compounds researchgate.net. The findings regarding its neuroprotective effects and its ability to modulate certain behaviors in preclinical models have supported the continued investigation of NMDA receptor antagonists for conditions like stroke, epilepsy, and psychiatric disorders ucl.ac.uknih.govresearchgate.netnih.govnih.gov.

However, the research with this compound and other early NMDA antagonists also highlighted challenges, such as the potential for side effects, which have motivated the search for more selective or better-tolerated glutamatergic modulators researchgate.netmdpi.comcas.cz. The observation that competitive antagonists like this compound can produce qualitatively different effects compared to non-competitive antagonists has underscored the complexity of the glutamatergic system and the need for nuanced approaches to its modulation if-pan.krakow.pl.

This has led to increased interest in targeting specific NMDA receptor subtypes (e.g., GluN2B) or developing allosteric modulators that can fine-tune receptor activity rather than causing a complete block researchgate.netmdpi.com. The knowledge gained from studies with compounds like this compound has been instrumental in shaping these new directions in glutamatergic drug discovery, guiding the design of compounds with improved selectivity and potentially reduced adverse effects researchgate.net. The ongoing research into the role of glutamatergic dysfunction in various diseases continues to be informed by the foundational studies conducted with early NMDA receptor antagonists like this compound researchgate.netnih.gov.

Methodological Considerations and Future Avenues in Preclinical Research on Cgp 40116

Application of Advanced Neuroimaging Techniques in Animal Models (e.g., Diffusion-Weighted Imaging)

Advanced neuroimaging techniques, particularly magnetic resonance imaging (MRI), have been instrumental in evaluating the in vivo effects of CGP 40116 in animal models of neurological injury. Diffusion-weighted imaging (DWI) is a key technique used to detect and quantify ischemic brain damage early after insult, based on changes in water diffusion rates europeanpharmaceuticalreview.com. Studies utilizing DWI have demonstrated the cerebroprotective properties of this compound in rat models of excitotoxicity induced by agents like quinolinic acid nih.govresearchgate.net. DWI allows for following the temporal growth of lesions during the acute phase nih.gov. For instance, research has shown that this compound can reduce lesion volume detected by DWI after excitotoxic insults nih.gov.

T2-weighted MRI (T2WI) is another technique used in conjunction with DWI to assess vasogenic edema and quantify brain damage at later time points europeanpharmaceuticalreview.comnih.gov. Studies evaluating this compound in rat models of middle cerebral artery occlusion (MCAO), a common stroke model, have used MRI to measure infarct volume both acutely (e.g., 2 days post-occlusion) and chronically (e.g., 28 days post-occlusion) nih.gov. These studies have shown that this compound can permanently reduce brain damage as measured by MRI and confirmed by histological analysis nih.gov. The correlation between early DWI findings and later T2WI or histological outcomes highlights the value of these imaging techniques for predicting the efficacy of neuroprotective interventions like this compound nih.govnih.gov.

Neuroimaging Findings with this compound

Imaging ModalityAnimal ModelInsulting Agent/ProcedureKey FindingSource
Diffusion-Weighted MRIRatIntrastriatal quinolinic acidReduced lesion volume; DWI hyperintensity partially reversible after treatment nih.govresearchgate.net
DWI and T2-weighted MRIRat (Middle Cerebral Artery Occlusion)MCAOReduced acute and permanent infarct volume nih.gov

Electrophysiological Approaches for Detailed Receptor Activity Assessment (e.g., Whole-Cell Patch-Clamp)

Electrophysiological techniques, particularly whole-cell patch-clamp recording, are crucial for directly assessing the activity of ion channels and receptors, including the NMDA receptor, at a high level of detail wikipedia.orgstanford.eduresearchgate.net. Whole-cell patch-clamp allows for the measurement of currents flowing through ion channels in response to the application of agonists or antagonists.

Studies have employed whole-cell patch-clamp to characterize the effects of this compound on NMDA-evoked currents in cultured neurons. For example, research on cultured mouse spinal cord neurons utilized this technique to demonstrate that this compound concentration-dependently inhibits whole-cell currents evoked by NMDA nih.gov. This method allowed for the determination of the half-maximal inhibitory concentration (IC50) of this compound, reported to be in the nanomolar range (48 ± 8 nM) in this specific preparation nih.gov.

Furthermore, patch-clamp studies have provided insights into the mechanism of action of this compound, showing that it produces a parallel rightward displacement of the NMDA log concentration-current curve, indicative of competitive antagonism at the transmitter recognition site of the NMDA receptor complex nih.gov. The apparent dissociation constant (Kd) for this compound was estimated from these experiments (117 ± 53 nM) nih.gov. These electrophysiological findings confirm this compound's potent and selective competitive antagonism at the NMDA receptor glutamate (B1630785) binding site and demonstrate its voltage-independent block, a characteristic of competitive antagonists nih.gov.

Electrophysiological Data for this compound

TechniqueCell TypeAgonist UsedKey FindingValue (Mean ± SEM)Source
Whole-Cell Patch-ClampCultured mouse spinal neuronesNMDAIC50 for inhibition of NMDA-evoked current48 ± 8 nM nih.gov
Whole-Cell Patch-ClampCultured mouse spinal neuronesNMDAApparent dissociation constant (Kd) for competitive antagonism at NMDA receptor117 ± 53 nM nih.gov

Biochemical and Neurochemical Assays for Elucidating Neurotransmitter Dynamics

Biochemical and neurochemical assays play a vital role in understanding the broader impact of NMDA receptor modulation by compounds like this compound on neurotransmitter systems and related enzymatic activities nih.govcore.ac.ukmoleculardevices.comuky.edunih.gov. While direct detailed biochemical data specifically on this compound's impact on a wide range of neurotransmitter dynamics is not extensively detailed in the provided snippets, the general approaches and related findings with competitive NMDA antagonists offer insight into this area of research.

Assays evaluating the activity of enzymes involved in neurotransmitter synthesis or metabolism, such as aromatic L-amino acid decarboxylase (AADC), have been used in the context of glutamate antagonists. One study mentions this compound in relation to AADC activity and dopamine (B1211576) release in rats ucl.ac.uk. While the precise correlation was not fully elucidated, it suggests that competitive NMDA antagonists can influence the dynamics of other neurotransmitter systems ucl.ac.uk.

Neurochemical assays can also involve measuring neurotransmitter levels or their metabolites in different brain regions using techniques like high-performance liquid chromatography (HPLC) or microdialysis. Although not specifically detailed for this compound in the provided text, these methods are standard in assessing the impact of pharmacological agents on neurochemistry.

Furthermore, the development of techniques like PET imaging with displaceable radioligands allows for the in vivo assessment of neurotransmitter release and receptor occupancy, providing dynamic information about neurochemical changes nih.gov. While this is a more advanced technique, it represents a future avenue for understanding how competitive NMDA antagonists influence neurotransmitter dynamics in the living brain nih.gov.

Refinement and Validation of Animal Models for Enhanced Translational Relevance

The utility of preclinical research on this compound heavily relies on the animal models used to simulate human conditions and the extent to which these models possess translational relevance mdpi.comuu.nlnih.govnih.gov. Refining and validating these models are ongoing processes aimed at improving the predictability of preclinical findings for clinical outcomes.

Various animal models have been employed to study this compound, including rodent models of excitotoxicity induced by neurotoxins like quinolinic acid and models of focal cerebral ischemia such as MCAO nih.govresearchgate.netnih.gov. These models are chosen because excitotoxicity and ischemia are known to involve excessive NMDA receptor activation, which this compound is designed to block nih.govnih.gov.

Validation of these models involves demonstrating that the pathological processes and the effects of interventions in animals are comparable to those observed in humans. For example, showing that this compound reduces infarct volume in a rat stroke model that mimics aspects of human stroke strengthens the translational relevance of the findings nih.gov. However, challenges remain in translating findings from animal models to humans due to inherent biological differences, complexity of human conditions, and potential differences in drug behavior across species uu.nlnih.gov.

Refinement of animal models may involve using genetically modified animals, employing more sophisticated behavioral assessments, or incorporating multimodal imaging to gain a deeper understanding of the disease process and the drug's effects europeanpharmaceuticalreview.commdpi.comnih.gov. Efforts are also focused on improving the design and reporting of preclinical studies to enhance their rigor and reproducibility, which is crucial for better translation uu.nl.

Development of Novel Research Tools and Ligands Based on this compound Scaffold

The chemical structure, or scaffold, of this compound (which is related to CGP 37849) nih.gov can serve as a basis for developing novel research tools and ligands targeting the NMDA receptor. Understanding the structure-activity relationship of this compound and related compounds is crucial for designing molecules with improved potency, selectivity for specific NMDA receptor subunits, or altered pharmacokinetic properties cshl.edunih.govbhsai.org.

Competitive NMDA receptor antagonists bind to the glutamate binding site, primarily located on the GluN2 subunits (GluN2A, GluN2B, GluN2C, GluN2D) nih.govmdpi.com. The development of ligands with selectivity for specific GluN2 subunits is an active area of research, as different subunits have distinct distributions and roles in the brain and are implicated in different neurological conditions nih.govsnmjournals.orgredalyc.org. While this compound is a competitive antagonist, the development of novel ligands based on its scaffold could explore modifications that confer subunit selectivity or allosteric modulation properties nih.govcshl.edu.

Techniques such as structure-based drug design, computational modeling, and medicinal chemistry synthesis are employed to create and evaluate novel compounds based on existing scaffolds bhsai.orgresearchgate.netcresset-group.com. By modifying the chemical structure of this compound, researchers can synthesize analogs with potentially enhanced properties for use as pharmacological tools to dissect the roles of different NMDA receptor subtypes or as lead compounds for drug development bhsai.org.

Emerging Research Questions and Unexplored Biological Roles for Competitive NMDA Antagonists

Despite extensive research, several emerging questions and unexplored biological roles for competitive NMDA antagonists like this compound warrant further investigation.

One key area is the potential for competitive NMDA antagonists to modulate NMDA receptor function in regions outside the central nervous system. Emerging evidence suggests that NMDA receptors are present in various peripheral tissues, including the cardiovascular system and cancer cells, and may play roles in physiological and pathological processes in these locations mdpi.commdpi.com. The effects of competitive antagonists on these peripheral NMDA receptors are not fully understood and represent an unexplored area of research.

Another important question relates to the precise mechanisms underlying the therapeutic effects observed with competitive NMDA antagonists in preclinical models of complex neurological disorders like depression and anxiety wikipedia.orgmdpi.com. While their primary action is blocking excessive glutamate signaling, they may also influence other neurotransmitter systems or downstream signaling pathways ucl.ac.ukredalyc.org. Further research is needed to fully elucidate these complex interactions.

The potential for competitive NMDA antagonists to be used in combination therapies is also an emerging research question. Preclinical studies have explored combining NMDA receptor antagonists with traditional antidepressants, suggesting potential for enhanced effects mdpi.com. Investigating the optimal combinations and the underlying mechanisms could lead to more effective treatment strategies.

Finally, understanding the long-term consequences of modulating NMDA receptor activity with competitive antagonists, particularly during critical developmental periods, remains an important area of inquiry dntb.gov.ua. Research into potential epigenetic modifications or long-lasting changes in neuronal circuitry is crucial for assessing the full impact of these compounds dntb.gov.ua.

These emerging research questions highlight the ongoing need for rigorous preclinical investigation using a variety of methodologies to fully understand the potential and limitations of competitive NMDA antagonists.

Q & A

Q. What is the mechanism of action of CGP 40116 on NMDA receptors, and how is this determined experimentally?

this compound acts as a competitive NMDA receptor antagonist by binding to the glutamate recognition site, thereby blocking receptor activation. This mechanism was established using whole-cell patch-clamp techniques in mouse cultured spinal neurons. The compound's IC50 (48 ± 8 nM) was calculated from NMDA-evoked current inhibition curves, demonstrating concentration-dependent antagonism .

Q. How selective is this compound for NMDA receptors compared to AMPA or kainate receptors?

this compound exhibits high selectivity for NMDA receptors, with a threshold concentration of 10 nM for NMDA current inhibition and no effect on AMPA- or kainate-evoked currents at concentrations up to 1 mM. Selectivity ratios range from 5–100 fold, validated via parallel electrophysiological assays .

Q. What standard in vitro models are used to evaluate this compound’s neuroprotective effects?

Primary neuronal cultures exposed to NMDA toxicity or oxygen-glucose deprivation (OGD) are common models. For example, cortical neurons treated with 500 µM NMDA show reduced cell death with this compound (ED50 = 3.2 µM), measured via lactate dehydrogenase release .

Advanced Research Questions

Q. How can researchers optimize this compound concentration in neuroprotection studies to balance efficacy and off-target effects?

Dose-response curves should be generated using in vitro models (e.g., NMDA-induced toxicity) to determine ED50 values. In vivo studies in ischemic stroke models (e.g., rabbit carotid occlusion) suggest 20–40 mg/kg doses reduce cortical damage by ~75%. Cross-validation with receptor binding assays (e.g., Kd = 117 ± 53 nM) ensures specificity .

Q. What methodologies resolve contradictions in this compound’s region-specific neuroprotection (e.g., cortical vs. striatal outcomes)?

Discrepancies in striatal protection (e.g., lack of efficacy in rabbits) may arise from differences in NMDA receptor subunit composition or ischemic injury severity. Comparative studies across species (rats, mice, rabbits) and injury models (focal ischemia vs. hypoglycemia) are recommended, paired with immunohistochemistry to map receptor subtypes .

Q. How does voltage independence impact the interpretation of this compound’s antagonism in experimental designs?

Unlike non-competitive antagonists, this compound’s voltage-independent blockade (observed at membrane potentials from -760 to +40 mV) simplifies data interpretation in voltage-clamp experiments. Researchers should ensure NMDA log concentration-response curves are right-shifted without changes in Imax, confirming competitive kinetics .

Q. What statistical approaches are critical for analyzing this compound’s neuroprotective efficacy in preclinical studies?

Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups in histopathological damage scores (e.g., 37.8% vs. 9.9% neuronal loss in controls vs. treated rabbits). For in vitro data, nonlinear regression models (e.g., Hill equation) quantify IC50/ED50, with error propagation for SEM .

Methodological Considerations

  • Electrophysiology: Patch-clamp protocols should include rapid solution exchange systems (<500 ms) to assess this compound’s reversible inhibition. Control for endogenous modulators (e.g., Mg²⁺) that influence NMDA receptor activity .
  • In Vivo Models: Magnetic resonance imaging (MRI) and somatosensory evoked potentials validate ischemic injury severity and neuroprotection in animal studies .
  • Data Reproducibility: Replicate findings across multiple neuronal preparations (e.g., spinal vs. cortical cultures) to account for regional receptor heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.